molecular formula C13H16Cl2N2O B4814194 (3,5-DICHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE

(3,5-DICHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B4814194
M. Wt: 287.18 g/mol
InChI Key: WKPRUBAIRXBTSY-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(4-ethylpiperazino)methanone is a chemical compound that features a dichlorophenyl group and an ethylpiperazino group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(4-ethylpiperazino)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(4-ethylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dichlorophenyl)(4-ethylpiperazino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(4-ethylpiperazino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(4-methylpiperazino)methanone
  • (3,5-Dichlorophenyl)(4-phenylpiperazino)methanone
  • (3,5-Dichlorophenyl)(4-isopropylpiperazino)methanone

Uniqueness

(3,5-Dichlorophenyl)(4-ethylpiperazino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring can affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-2-16-3-5-17(6-4-16)13(18)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPRUBAIRXBTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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